tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate: is a chemical compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-bromophenyl)oxetan-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding . It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications . It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-chlorophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-fluorophenyl)oxetan-3-yl]methyl]carbamate
Uniqueness
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound . This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-5-4-6-12(16)7-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
CFGHPLZJNWDFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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